molecular formula C10H11NO2 B2714295 (4-methoxy-1H-indol-2-yl)methanol CAS No. 213682-03-2

(4-methoxy-1H-indol-2-yl)methanol

Cat. No.: B2714295
CAS No.: 213682-03-2
M. Wt: 177.203
InChI Key: XFMVCMVKYKJNOL-UHFFFAOYSA-N
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Description

(4-methoxy-1H-indol-2-yl)methanol is an indole derivative that features a methoxy group at the fourth position and a hydroxymethyl group at the second position of the indole ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-1H-indol-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by a series of steps to introduce the hydroxymethyl group . Another method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-methoxy-1H-indole-2-carboxylic acid .

Scientific Research Applications

(4-methoxy-1H-indol-2-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methoxy-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxymethyl groups allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

(4-methoxy-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-5,11-12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMVCMVKYKJNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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